Bienvenue dans la boutique en ligne BenchChem!

(S)-2-Bromo-3-phenylpropionic acid

Glutathione conjugation Stereoselectivity Enzymatic assay

(S)-2-Bromo-3-phenylpropionic acid is a chiral α-bromo carboxylic acid critical for synthesizing (S)-2-acetylthio-3-phenylpropionic acid, a precursor to dual ACE/NEP inhibitors. Its (S)-enantiomer is uniquely required; use of the (R)-enantiomer or racemate yields incorrect stereochemistry. Exhibits 2.6-fold slower in vitro GST conjugation than (R)-BPP, enabling use as a stereoselective probe.

Molecular Formula C9H9BrO2
Molecular Weight 229.07 g/mol
CAS No. 35016-63-8
Cat. No. B015847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Bromo-3-phenylpropionic acid
CAS35016-63-8
Synonyms(S)-α-Bromobenzenepropanoic Acid;  3-Phenyl-2(S)-bromopropionic Acid;  L-α-Bromo-β-phenylpropionic Acid; 
Molecular FormulaC9H9BrO2
Molecular Weight229.07 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)Br
InChIInChI=1S/C9H9BrO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)/t8-/m0/s1
InChIKeyWDRSCFNERFONKU-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CAS 35016-63-8 Procurement Guide: (S)-2-Bromo-3-phenylpropionic Acid for Chiral Synthesis and Metabolic Research


(S)-2-Bromo-3-phenylpropionic acid (CAS 35016-63-8), also designated as (2S)-2-bromo-3-phenylpropanoic acid, is a chiral α-bromo carboxylic acid derivative characterized by a phenylalanine-derived backbone [1]. It belongs to the class of 2-bromocarboxylic acids and serves as a key intermediate in the synthesis of angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP) inhibitors [2], as well as a stereoselective probe in glutathione-S-transferase (GST) enzymatic studies [3]. This compound is commercially available as a yellowish oil or slightly yellow powder with typical purity specifications of 95% or higher .

Procurement Risk Alert: Why (S)-2-Bromo-3-phenylpropionic Acid Cannot Be Substituted with Racemic Mixtures or the (R)-Enantiomer


The (S)-enantiomer exhibits profound and quantifiable differences in both enzymatic conjugation and in vivo pharmacokinetics compared to its (R)-enantiomer [1]. Specifically, the (R)-enantiomer is conjugated by rat liver glutathione-S-transferases at a rate 2.6 times faster than the (S)-enantiomer in vitro [2], and its elimination from blood is significantly more rapid (half-life of 9 minutes for (R)-BPP versus 13 minutes for (S)-BPP) [3]. These stereoselective differences preclude simple substitution of one enantiomer for the other in any biological or metabolic study. Furthermore, in industrial synthesis pathways, the (S)-enantiomer is specifically required for the production of (S)-2-acetylthio-3-phenylpropionic acid, a critical intermediate for dual ACE/NEP inhibitor pharmaceuticals [4]; use of the incorrect enantiomer or a racemic mixture would lead to an inactive or impure final drug substance [5].

Quantitative Differentiation Evidence for (S)-2-Bromo-3-phenylpropionic Acid (CAS 35016-63-8) vs. (R)-Enantiomer and Structural Analogs


Head-to-Head: In Vitro GST Conjugation Rate of (S)-BPP vs. (R)-BPP

In a direct head-to-head in vitro assay using rat liver cytosol GSTs at a substrate concentration of 250 μM, the (R)-enantiomer (CAS 42990-55-6) was conjugated with glutathione at a significantly higher rate than the (S)-enantiomer (CAS 35016-63-8) [1]. This differential activity directly impacts the compound's suitability as a probe for stereoselective enzymatic studies. The R/S conjugation rate ratio provides a clear, quantitative metric for distinguishing the two enantiomers in metabolic research [2].

Glutathione conjugation Stereoselectivity Enzymatic assay

Head-to-Head: In Vivo Blood Elimination Half-Life of (S)-BPP vs. (R)-BPP

A direct in vivo pharmacokinetic comparison in rats revealed a substantial difference in blood elimination rates between the two enantiomers following intravenous administration of 50 μmol/kg [1]. The (R)-enantiomer was cleared from the bloodstream approximately 44% faster than the (S)-enantiomer, as reflected by their respective half-lives [2]. This difference underscores the distinct in vivo metabolic fates of the two isomers, which is a key consideration for any study involving systemic administration [3].

Pharmacokinetics Half-life In vivo metabolism

Synthetic Utility: Enantiomeric Purity via Crystallization-Induced Chiral Inversion

A unique property of the (S)-enantiomer is its ability to undergo a crystallization-induced chiral inversion to the (R)-enantiomer with exceptional enantiomeric excess (ee) [1]. This process, achievable under specific crystallization conditions from a crude mixture, yields the (R)-enantiomer with 96–99% ee [2]. This high level of stereocontrol is not a generic property of all 2-bromocarboxylic acids and highlights the specific behavior of this phenylpropionic acid derivative [3].

Chiral inversion Enantiomeric excess Crystallization

Industrial Relevance: Position as a Key Intermediate for Dual ACE/NEP Inhibitors

Patents explicitly identify (S)-2-bromo-3-phenylpropionic acid as a crucial intermediate in the synthesis of (S)-2-acetylthio-3-phenylpropionic acid (S-ATPPA), which is subsequently used to manufacture potent dual ACE/NEP inhibitors such as omapatrilat [1]. The (R)-enantiomer is not suitable for this pathway as it would lead to the inactive (R)-ATPPA, highlighting the absolute requirement for the (S)-configuration in this specific, high-value pharmaceutical application [2]. The commercial availability of the (S)-enantiomer at scale (e.g., 100kg) underscores its established industrial demand .

API intermediate ACE/NEP inhibitor Antihypertensive

Biliary Excretion Profile: A Distinct Biphasic Pattern for (S)-BPP

In vivo studies in rats revealed a stark difference in the biliary excretion kinetics of the glutathione conjugates derived from each enantiomer [1]. The conjugate of (R)-BPP displayed a simple monoexponential decline, while the conjugate of (S)-BPP exhibited a distinctive biphasic excretion profile [2]. The second phase of this biphasic excretion for (S)-BPP had a half-life of 11 ± 2 minutes, whereas the monoexponential half-life for the (R)-BPP conjugate was 13 ± 1 minute [3]. This indicates a more complex hepatobiliary handling for the (S)-enantiomer, which may be of interest in studies of drug transport and metabolism [4].

Biliary excretion Pharmacokinetics Metabolite profiling

Physical Form and Handling: A Stable Crystalline Salt Derivative

While the free acid of (S)-2-bromo-3-phenylpropionic acid is typically a yellowish oil , its derivative, ethane-1,2-diaminium bis[(2R)-2-bromo-3-phenylpropanoate], can be isolated as a stable crystalline solid with a defined melting point of 147 °C and a specific rotation of [α]20D = +5.6° (c=2 in DMF) [1]. This contrasts with the (R)-enantiomer free acid, which is noted in patent literature as a viscous oil that presents significant handling and purification challenges on an industrial scale [2]. The ability to form a well-defined crystalline derivative from the (S)-configured backbone (after chiral inversion) provides a distinct advantage in terms of purification and scale-up operations [3].

Physical properties Crystallinity Handling

Primary Use Cases for (S)-2-Bromo-3-phenylpropionic Acid Based on Quantitative Evidence


Stereoselective Metabolic Probe for Glutathione-S-Transferase (GST) Activity

The 2.6-fold difference in in vitro GST conjugation rates between (S)-BPP and (R)-BPP [1] makes the (S)-enantiomer an ideal negative control or substrate for studies investigating stereoselective metabolism. Its longer in vivo half-life (13 min vs. 9 min for the R-isomer) [2] and unique biphasic biliary excretion profile [3] provide additional pharmacokinetic endpoints that differentiate it from the (R)-enantiomer. Researchers can use (S)-BPP as a tool to dissect the role of specific GST isoforms and to model stereoselective clearance mechanisms in vivo [4].

Chiral Starting Material for the Synthesis of Dual ACE/NEP Inhibitor Intermediates

Patents explicitly designate (S)-2-bromo-3-phenylpropionic acid as a key intermediate for producing (S)-2-acetylthio-3-phenylpropionic acid (S-ATPPA) [5], which is a precursor to antihypertensive agents like omapatrilat [6]. The (S)-enantiomer is uniquely required for this pathway; the (R)-enantiomer or racemic mixture would lead to the wrong stereoisomer of the final drug. Furthermore, its ability to undergo crystallization-induced chiral inversion to the (R)-enantiomer with 96-99% ee [7] offers a route to both enantiomers in high purity from a single starting material, which is a significant advantage in process chemistry [8].

Crystallization-Based Chiral Inversion Studies and Process Development

The documented phenomenon of crystallization-induced chiral inversion, yielding the (R)-enantiomer with exceptional enantiomeric excess (96-99%) [9], makes this compound a valuable subject for academic and industrial research into dynamic kinetic resolution and deracemization processes [10]. This property can be exploited to develop efficient, high-yield manufacturing routes for the (R)-enantiomer, which is also an important pharmaceutical intermediate, directly from the more readily available or less expensive (S)-enantiomer [11].

Synthesis of Novel Peptidomimetics and Chiral Ligands

The compound's structural similarity to L-phenylalanine and its chiral α-bromo functionality allow it to be used as a building block in peptidomimetic chemistry . It can be incorporated into structures to induce specific chiral conformations or to serve as a chiral ligand in asymmetric catalysis . While not as extensively documented as its metabolic or industrial uses, this application leverages the compound's inherent chirality and reactive bromine handle for diverse synthetic transformations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-2-Bromo-3-phenylpropionic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.